4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine
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Overview
Description
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride, followed by the reaction with morpholine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .
Scientific Research Applications
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Antimicrobial Agents: Thiadiazole derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial and fungal strains.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, the compound’s ability to cross cellular membranes due to its lipophilic nature allows it to interact with intracellular targets effectively .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine, known for its antimicrobial properties.
1,3,4-Thiadiazole-2-thiol: A thiadiazole derivative with similar biological activities, including anticancer and antimicrobial effects.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the thiadiazole ring with a morpholine moiety. This unique structure contributes to its distinct biological activities and potential applications. The presence of the morpholine ring enhances the compound’s solubility and ability to interact with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c1-7-10-11-9(16-7)15-6-8(13)12-2-4-14-5-3-12/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWFDWDRJFPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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